1-[2-(Methoxymethoxy)ethyl]naphthalene
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Overview
Description
1-[2-(Methoxymethoxy)ethyl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a 2-(methoxymethoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methoxymethoxy)ethyl]naphthalene typically involves the reaction of naphthalene with 2-(methoxymethoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization and distillation to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methoxymethoxy)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthalene derivatives with carboxylic acid or ketone groups.
Reduction: Reduced naphthalene derivatives with hydrogenated rings.
Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.
Scientific Research Applications
1-[2-(Methoxymethoxy)ethyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethoxy)ethyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxynaphthalene: A similar compound with a bromine substituent instead of the 2-(methoxymethoxy)ethyl group.
2-Methoxynaphthalene: A simpler derivative with a methoxy group directly attached to the naphthalene ring.
Uniqueness
1-[2-(Methoxymethoxy)ethyl]naphthalene is unique due to the presence of the 2-(methoxymethoxy)ethyl group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-[2-(methoxymethoxy)ethyl]naphthalene |
InChI |
InChI=1S/C14H16O2/c1-15-11-16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
InChI Key |
BXVONWKMOSYXGW-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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